Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate
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Description
Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate, also known by its chemical formula C13H19N3O3, is a synthetic compound with potential applications in medicinal chemistry. Its molecular weight is 265.31 g/mol. The IUPAC name for this compound is isopropyl 4-(4-formyl-1H-pyrazol-1-yl)-1-piperidinecarboxylate .
Synthesis Analysis
The synthetic route for Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate involves the condensation of a pyrazole derivative with an isopropyl ester of piperidine-1-carboxylic acid. Detailed synthetic protocols and reaction conditions are available in the literature .
Scientific Research Applications
- HSP90 Inhibition : Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate has been investigated as an HSP90 inhibitor, which plays a crucial role in cancer cell survival. Inhibiting HSP90 can lead to selective degradation of oncogenic proteins, making it a promising target for cancer therapy .
- Antileishmanial and Antimalarial Activities : Pyrazole-bearing compounds, including this one, exhibit potent antileishmanial and antimalarial effects. Researchers have synthesized hydrazine-coupled pyrazoles and verified their structures, suggesting potential applications in combating parasitic diseases .
- Suzuki Coupling Reagent : Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate serves as a reagent in Suzuki coupling reactions. These reactions are essential for constructing complex organic molecules, making it valuable in synthetic chemistry .
- CHK1 Inhibitors : Researchers have used similar pyrazole derivatives to develop selective quinazolinyl-phenol inhibitors of CHK1, a protein kinase involved in cell cycle regulation. These inhibitors may have potential as antitumor agents and radioprotectants .
- Diverse Synthesis : Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate serves as a building block for synthesizing other heterocyclic compounds. Its unique pyrazole moiety allows for diverse chemical transformations .
Medicinal Chemistry and Drug Development
Chemical Biology and Enzyme Inhibition
Biological Activity and Target Identification
Heterocyclic Building Blocks
properties
IUPAC Name |
propan-2-yl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9(2)17-12(16)15-5-3-10(4-6-15)11-7-13-14-8-11/h7-10H,3-6H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGXWBVLWZEYBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)C2=CNN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate |
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